5-Propylquinolin-2(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-propyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-2-4-9-5-3-6-11-10(9)7-8-12(14)13-11/h3,5-8H,2,4H2,1H3,(H,13,14) |
InChI Key |
YQYZIAZRKBPWHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C=CC(=O)NC2=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Propylquinolin 2 1h One and Its Core Scaffold
Classical and Contemporary Approaches to Quinolin-2(1H)-one Core Synthesis
The foundational quinolin-2(1H)-one ring system can be constructed through a variety of synthetic routes, each with distinct advantages concerning substrate scope and reaction conditions.
Classical methods for quinoline (B57606) synthesis have been adapted and refined for the preparation of the quinolin-2(1H)-one core. These reactions typically involve the intramolecular cyclization of appropriately substituted aniline (B41778) derivatives. Key historical methods include the Knorr, Friedländer, and Camps syntheses. acs.orgfly-chem.comiipseries.org
The Knorr quinoline synthesis generally involves the reaction of β-ketoanilides under strong acidic conditions to induce cyclization. The Friedländer synthesis provides a route through the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, followed by cyclization and dehydration. ingentaconnect.comfly-chem.com The Camps cyclization utilizes the base-catalyzed cyclization of o-acylaminoacetophenones, which can yield either quinolin-2-one or quinolin-4-one isomers depending on the reaction pathway. mdpi.com Another significant approach is the Gould-Jacobs reaction , which proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinolin-2(1H)-one. fly-chem.commdpi.com
More recent developments in cyclization strategies include the silver(I) nitrate-catalyzed cyclization of o-alkynylisocyanobenzenes, which offers a facile route to various functionalized 3-substituted quinolin-2(1H)-ones in moderate to good yields. nih.gov
Table 1: Overview of Classical Cyclization and Condensation Reactions
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type |
|---|---|---|---|
| Knorr Synthesis | β-Ketoanilides | Concentrated H₂SO₄ | Quinolin-2(1H)-ones |
| Friedländer Synthesis | 2-Aminoaryl aldehydes/ketones, α-Methylene carbonyls | Acid or Base catalyst | Quinolines (adaptable for quinolinones) |
| Camps Cyclization | o-Acylaminoacetophenones | Base (e.g., NaOH) | Hydroxyquinolines (Isomeric mixture) |
| Gould-Jacobs Reaction | Anilines, Alkoxymethylenemalonates | Heat, subsequent hydrolysis/decarboxylation | 4-Hydroxyquinolin-2(1H)-ones |
| Ag(I)-Catalyzed Cyclization | o-Alkynylisocyanobenzenes | AgNO₃ | 3-Substituted quinolin-2(1H)-ones nih.gov |
Transition metal catalysis has emerged as a powerful tool for constructing the quinolin-2(1H)-one scaffold with high efficiency and functional group tolerance. acs.org Palladium-based catalysts are particularly prominent in this area.
One notable method is the palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines. acs.org This reaction provides a direct and selective pathway to quinolin-2(1H)-ones under mild conditions, representing a novel intramolecular oxidative carbonylation where an aniline is coupled with a terminal alkene. acs.org Other palladium-catalyzed approaches include tandem reactions, such as amidation followed by aldol (B89426) condensation of aryl halides with acetamides, and processes involving C-H activation and C-C bond formation. researchgate.netresearchgate.net The intramolecular Heck reaction of (Z)-acrylic esters, formed from 2-iodoanilines, also serves as an efficient route to the quinolinone core. nih.gov
Beyond palladium, other transition metals have been employed. Dual-metal systems, such as Cu/Pd catalysis, have been developed for the construction of fused quinolin-2(1H)-one scaffolds through tandem radical cyclization and C-H activation pathways. researchgate.net
Table 2: Selected Transition Metal-Catalyzed Syntheses
| Catalyst System | Reaction Type | Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂/Cu(OAc)₂ | Oxidative Cyclocarbonylation | N-Substituted-2-vinylanilines, CO | High yields, mild conditions, direct coupling of aniline and alkene. acs.org |
| Pd(0) | Tandem Amidation/Aldol | Aryl halides, Acetamides | Efficient construction of the heterocyclic ring. researchgate.net |
| Pd(II) | Heck / C-H Amidation | Acrylamides, Aryl halides | One-pot synthesis of 4-aryl-2-quinolones. nih.gov |
| Cu/Pd | Tandem Radical Cyclization | α-Bromocarbonyls, α-Diazoesters | Construction of fused quinolin-2(1H)-one systems. researchgate.net |
The application of microwave irradiation has significantly accelerated the synthesis of quinolin-2(1H)-one derivatives, offering advantages of shorter reaction times, higher yields, and enhanced reproducibility over conventional heating methods. ingentaconnect.comnih.gov
A common microwave-assisted approach involves the condensation reaction of 2-aminobenzophenones with α-methylene esters in a solvent like N,N-dimethylacetamide. ingentaconnect.comresearchgate.net This method is efficient and proceeds in high yields within minutes. Microwave technology has also been successfully applied to classical reactions like the Friedländer synthesis to produce polysubstituted quinolines. mdpi.com The benefits of microwave-assisted synthesis include good functional group tolerance and simple experimental procedures, making it a valuable technique for high-throughput synthesis and library generation. ingentaconnect.com Furthermore, green chemistry principles can be incorporated, for instance, by using iron catalysis in aqueous media under microwave irradiation. sci-hub.cat
Targeted Synthesis of 5-Propylquinolin-2(1H)-one and Propyl-Substituted Analogues
The synthesis of the specific target molecule, this compound, requires strategies to install a propyl group at the C5 position of the pre-formed quinolinone ring or to build the ring from a precursor already containing the propyl moiety.
The direct introduction of an alkyl group onto the aromatic carbocyclic ring of quinolin-2(1H)-one can be achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts reaction . libretexts.orglibretexts.org
Friedel-Crafts Alkylation : This method involves the reaction of the quinolin-2(1H)-one scaffold with a propylating agent, such as 1-chloropropane (B146392) or 1-bromopropane, in the presence of a Lewis acid catalyst (e.g., AlCl₃). A significant challenge in this reaction is the potential for carbocation rearrangement, where the initially formed n-propyl carbocation can rearrange to the more stable sec-propyl carbocation, leading to the formation of 5-isopropylquinolin-2(1H)-one as a byproduct.
Friedel-Crafts Acylation : A more reliable method to obtain the n-propyl substituent without rearrangement involves a two-step acylation-reduction sequence. First, the quinolin-2(1H)-one is acylated with propanoyl chloride or propanoic anhydride (B1165640) and a Lewis acid catalyst to form 5-propanoylquinolin-2(1H)-one. The resulting ketone is then reduced to the corresponding alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction. This sequence ensures the formation of the linear propyl chain.
A critical consideration in these reactions is the competition between C-alkylation/acylation on the aromatic ring and N- or O-alkylation at the lactam function. researchgate.net Reaction conditions must be carefully optimized to favor functionalization at the C5 position.
Achieving regioselectivity at the C5 position of the quinoline ring is a significant synthetic challenge, as positions C2, C4, and C8 are often more electronically activated or sterically accessible. nih.gov Distal C-H functionalization at positions like C5 often requires specialized strategies.
One advanced approach is the use of directing groups . A functional group, often installed at the N1 position, can chelate to a transition metal catalyst and direct the C-H activation and subsequent functionalization to a specific ortho-position on the carbocyclic ring. While C8 functionalization is more common due to the formation of a stable six-membered metallacycle, specific directing groups or catalytic systems can potentially favor the C5 position. For the related quinazolinone scaffold, Ru(II)-catalyzed C5-alkenylation has been achieved using a weak amide directing group, demonstrating the feasibility of such regioselective control. nih.gov
An alternative to direct C-H functionalization is to employ a pre-functionalized substrate . This strategy involves starting with a quinolin-2(1H)-one derivative that already has a functional group at the C5 position, which can then be converted to a propyl group. For example, a 5-bromo- or 5-iodoquinolin-2(1H)-one can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling) with an appropriate propyl-organometallic reagent (e.g., propylboronic acid or propylmagnesium bromide) to install the propyl group with complete regioselectivity.
Green Chemistry Principles in Quinolin-2(1H)-one Synthesis
The synthesis of the quinolin-2(1H)-one scaffold, the core of this compound, has seen a significant shift from conventional methods to more sustainable and environmentally friendly approaches. researchgate.netbohrium.com These green methodologies prioritize the reduction of waste, energy consumption, and the use of hazardous materials, aligning with the core principles of green chemistry. researchgate.netbohrium.comacs.org Key strategies include the use of alternative energy sources, greener solvents, efficient catalysts, and one-pot reaction designs. researchgate.netbohrium.comqeios.com
Modern synthetic routes focus on improving atom economy and minimizing environmental impact. acs.orgrsc.orgrsc.org This has led to the exploration of various techniques such as microwave-assisted synthesis, photocatalysis, and ultrasound irradiation, which often lead to shorter reaction times, higher yields, and simpler work-up procedures compared to traditional heating methods. qeios.comingentaconnect.comnih.gov
Catalyst and Solvent Innovations
A central theme in the green synthesis of quinolinones is the development and application of novel catalytic systems and the use of benign solvents. Researchers have successfully employed a range of green catalysts, including p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate, to facilitate the synthesis of quinoline analogues. researchgate.netbohrium.com The use of nanocatalysts is also a promising area, offering high efficiency and the potential for catalyst recovery and reuse. nih.gov
Water and ethanol (B145695) are increasingly used as green solvents, replacing hazardous organic solvents and simplifying reaction conditions. researchgate.netbohrium.comacs.org Some notable environmentally benign approaches include:
An aqueous synthesis of functionalized quinolin-2(1H)-ones performed at ambient temperature without the need for a base or organic solvent. This method boasts short reaction times (1–8 minutes), excellent yields, and a reusable reaction medium. acs.org
A light-induced, zinc-catalyzed isomerization of quinoline-N-oxides that proceeds with 100% atomic economy to produce quinolin-2(1H)-one derivatives. rsc.org
Visible light-mediated photocatalytic methods that offer a reagent-free, highly atom-economical alternative to conventional syntheses from quinoline N-oxides. rsc.org
Energy-Efficient Methodologies
Alternative energy sources are instrumental in promoting green synthetic pathways for quinolin-2(1H)-ones.
Microwave-Assisted Synthesis: This technique has been widely applied to organic synthesis, offering significant advantages over traditional heating. ingentaconnect.comresearchgate.net For instance, the condensation reaction of 2-amino-benzophenones with α-methylene esters under microwave irradiation produces quinolin-2(1H)-one derivatives in high yields within minutes. ingentaconnect.com Another method uses a cerium chloride catalyst under microwave assistance to achieve high yields and selectivity for 2-quinolones in under 10 minutes. qeios.com
Ultrasound-Assisted Synthesis: Sonication provides another energy-efficient route. A one-pot, three-component reaction of aniline, aldehydes, and ethyl 3,3-diethoxypropionate under ultrasound irradiation in water, using SnCl₂·2H₂O as a precatalyst, yields 2-substituted quinolines efficiently. nih.gov This method highlights the benefits of reduced energy consumption and faster reaction times. rsc.org
The table below summarizes various green synthetic methods for the quinolin-2(1H)-one scaffold, highlighting the diversity of approaches being developed to make its synthesis more sustainable.
Table 1: Comparison of Green Synthetic Methodologies for the Quinolin-2(1H)-one Scaffold
| Method/Catalyst | Solvent | Reaction Conditions | Yield | Key Green Advantage |
|---|---|---|---|---|
| Base-Free Aqueous Synthesis acs.org | Water | Ambient Temperature, 1-8 min | Excellent to Quantitative | Avoids organic solvents and bases; fast reaction; reusable medium. |
| Zn-Catalyzed Photochemical Isomerization rsc.org | Not specified | Light-induced | Satisfactory to High | 100% atom economy. |
| Visible Light Photocatalysis rsc.org | Not specified | Visible light irradiation | High | Reagent-free, low catalyst loading, no undesirable by-products. |
| Microwave-Assisted Condensation ingentaconnect.com | N,N-dimethylacetamide | Microwave irradiation, 5 min | High | Rapid reaction time, energy efficiency. |
| Microwave-Assisted Friedlander-type Condensation qeios.com | Not specified | Microwave irradiation, <10 min | High | High selectivity and yield, short reaction time. |
| Ultrasound-Assisted Three-Component Reaction nih.gov | Water | Ultrasound irradiation | Good | Use of water as solvent, rapid synthesis. |
These advancements demonstrate a clear trend towards more ecologically responsible chemical manufacturing, ensuring that the synthesis of important scaffolds like quinolin-2(1H)-one aligns with the principles of sustainable chemistry. researchgate.netbohrium.com
Reaction Mechanisms and Pathways Leading to 5 Propylquinolin 2 1h One and Derivatives
Mechanistic Investigations of Quinolin-2(1H)-one Formation
The synthesis of quinolin-2(1H)-ones is often achieved through well-established methods such as the Friedländer synthesis and the Camps cyclization, as well as through more contemporary photocatalytic approaches.
The Friedländer synthesis offers a versatile method for producing quinoline (B57606) derivatives. wikipedia.org This reaction typically involves the condensation of a 2-aminobenzaldehyde or a related ketone with a compound containing an α-methylene group, such as a ketone. nih.govnih.gov Two primary mechanistic pathways are proposed for this reaction. The first pathway initiates with an aldol (B89426) condensation between the reactants to form an aldol adduct. This is followed by a cyclization and subsequent dehydration to yield the quinoline ring. researchgate.net The initial intermolecular aldol condensation is often the slow, rate-limiting step of this process. cdnsciencepub.comingentaconnect.com The second proposed mechanism begins with the formation of a Schiff base, which then undergoes an intramolecular aldol reaction and subsequent elimination of water to form the final quinoline product. wikipedia.org
The Camps cyclization is another fundamental method that provides access to quinolin-2(1H)-ones. This reaction involves the intramolecular cyclization of an N-(2-acylaryl)amide in the presence of a base. wikipedia.orgmdpi.com The mechanism proceeds via an intramolecular aldol condensation. mdpi.com Depending on the substrate's structure and the specific reaction conditions employed, the Camps cyclization can yield either quinolin-2(1H)-ones or isomeric quinolin-4(1H)-ones. wikipedia.org The choice of a weaker base tends to favor the formation of the quinolin-2-one by deprotonating the methylene group of the amide. mdpi.com
More recently, photocatalytic methods have emerged as a greener alternative for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides. These reactions are often performed under visible light and are highly atom-economical. researchgate.net The proposed mechanism for these transformations involves the generation of radical intermediates, showcasing a modern approach to the construction of this important heterocyclic scaffold.
Elucidation of Intermediate Species and Transition States
The pathways to quinolin-2(1H)-one are characterized by several key intermediate species and transition states, which have been investigated through experimental and computational studies.
In the Friedländer synthesis , the nature of the intermediates depends on the operative mechanism. In the aldol-first pathway, an aldol adduct is the primary intermediate. cdnsciencepub.com This adduct is often short-lived and rapidly cyclizes and dehydrates. cdnsciencepub.comingentaconnect.com Subsequent intermediates include an unsaturated carbonyl compound (an enone). wikipedia.org In the alternative pathway, a Schiff base is the initial key intermediate. wikipedia.org Computational studies, including Density Functional Theory (DFT) calculations, have been employed to model the energy profiles and structures of transition states in related quinoline syntheses, providing deeper insight into the reaction coordinates.
The Camps cyclization proceeds through the formation of a crucial enolate ion intermediate . mdpi.com This is generated by the action of a base on the N-(2-acylaryl)amide precursor. The intramolecular attack of this enolate on the amide carbonyl group leads to a cyclic alcohol intermediate, which then dehydrates to form the quinolinone ring. The equilibrium concentration of the carbanion (enolate) intermediate influences the rate of product formation. researchgate.net
Kinetic and Thermodynamic Considerations in 5-Propylquinolin-2(1H)-one Synthesis
The final product distribution in the synthesis of substituted quinolinones can often be directed by either kinetic or thermodynamic control, depending on the reaction conditions.
In the context of the Friedländer synthesis , it has been observed that under typical acidic or basic conditions, the reaction tends to favor the formation of the more stable, thermodynamic product . researchgate.netcdnsciencepub.com However, the use of specific catalysts, such as ytterbium-triflate, can lead to a predominance of the kinetic product , which is formed faster but is less stable. cdnsciencepub.comingentaconnect.com This highlights the ability to control the regioselectivity of the reaction by carefully choosing the catalyst and reaction conditions. Factors such as temperature and reaction time are critical; lower temperatures and shorter reaction times generally favor the kinetic product, while higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.
The Camps cyclization also presents an interplay between kinetic and thermodynamic control, as it can lead to two different isomeric products (quinolin-2-one or quinolin-4-one). The relative ratio of these products is highly dependent on the reaction conditions. wikipedia.org This suggests that one isomer may be the kinetic product (formed faster) while the other is the thermodynamic product (more stable). By adjusting parameters such as the base strength and temperature, the synthesis can be guided towards the desired isomer. For instance, the formation of quinolin-2-one is favored by weaker bases, which selectively deprotonate the amide's methylene group. mdpi.com
Below is an illustrative table summarizing the general principles of kinetic versus thermodynamic control in quinolinone synthesis.
| Control Type | Reaction Conditions | Product Characteristics | Favored Product in Quinolinone Synthesis (Example) |
|---|---|---|---|
| Kinetic Control | Lower Temperature, Shorter Reaction Time, Specific Catalysts (e.g., Yb(OTf)₃) | Forms faster (lower activation energy), Less stable | Less substituted or sterically hindered isomer |
| Thermodynamic Control | Higher Temperature, Longer Reaction Time, Standard Acid/Base Catalysis | Forms slower (higher activation energy), More stable | More substituted or thermodynamically stable isomer |
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Propylquinolin 2 1h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.
The ¹H NMR spectrum of 5-Propylquinolin-2(1H)-one is anticipated to display a series of distinct signals corresponding to each unique proton in the molecule. The spectrum would feature a broad singlet in the downfield region (around 11-12 ppm) for the N-H proton of the lactam, a characteristic feature of quinolin-2(1H)-ones.
The aromatic region (7.0-8.0 ppm) would contain signals for the four protons on the benzene ring and the two vinylic protons on the pyridinone ring. Specifically, the H4 proton is expected to appear as a doublet around 7.8-8.0 ppm, coupled to the H3 proton, which in turn would appear as a doublet around 6.5-6.7 ppm. The protons on the substituted benzene ring (H6, H7, and H8) would exhibit a complex splitting pattern consistent with their relative positions.
The propyl substituent at the C5 position would be clearly identifiable by its characteristic aliphatic signals: a triplet for the terminal methyl (CH₃) group around 0.9-1.0 ppm, a multiplet (sextet) for the central methylene (CH₂) group around 1.6-1.8 ppm, and a triplet for the benzylic methylene (CH₂) group, shifted further downfield to approximately 2.8-3.0 ppm due to its proximity to the aromatic ring. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N1-H | ~11.8 | br s (broad singlet) | - |
| H4 | ~7.9 | d (doublet) | ~9.5 |
| H8 | ~7.7 | d (doublet) | ~8.0 |
| H7 | ~7.5 | t (triplet) | ~7.8 |
| H6 | ~7.2 | d (doublet) | ~7.5 |
| H3 | ~6.6 | d (doublet) | ~9.5 |
| C5-CH₂CH₂CH₃ | ~2.9 | t (triplet) | ~7.6 |
| C5-CH₂CH₂CH₃ | ~1.7 | sext (sextet) | ~7.5 |
| C5-CH₂CH₂CH₃ | ~1.0 | t (triplet) | ~7.4 |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a signal for each unique carbon atom, offering direct insight into the carbon skeleton. For this compound, twelve distinct signals are expected. The most downfield signal, typically in the range of 160-165 ppm, would be assigned to the C2 carbonyl carbon of the amide group. libretexts.orglibretexts.org
The aromatic and vinylic carbons would resonate in the 115-145 ppm region. The quaternary carbons, C4a, C5, and C8a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum, with the benzylic CH₂ carbon around 35-40 ppm, the central CH₂ carbon around 24-28 ppm, and the terminal CH₃ carbon at approximately 14-16 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~162 |
| C4 | ~141 |
| C8a | ~139 |
| C5 | ~135 |
| C7 | ~130 |
| C8 | ~128 |
| C6 | ~125 |
| C3 | ~122 |
| C4a | ~116 |
| C5-CH₂ | ~38 |
| C5-CH₂CH₂ | ~26 |
| C5-CH₂CH₂CH₃ | ~14 |
To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H3 and H4, confirming the pyridinone ring structure. Within the propyl group, correlations would be seen between the benzylic CH₂ and the central CH₂, and between the central CH₂ and the terminal CH₃ protons. Correlations between H6, H7, and H8 would confirm their adjacent positions on the benzene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would allow for the direct assignment of each protonated carbon signal in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting different fragments of the molecule and identifying quaternary carbons. For this compound, a key HMBC correlation would be from the benzylic protons of the propyl group (at ~2.9 ppm) to the carbons C4a, C5, and C6, definitively confirming the location of the propyl substituent at the C5 position. Other important correlations would include the N-H proton to C2 and C8a, and the H4 proton to C2, C4a, and C5.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₂H₁₃NO), the calculated exact mass is 187.0997 g/mol .
In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺) would be observed at m/z 188.1070, confirming the elemental composition. The fragmentation pattern under electron impact (EI) ionization is expected to be characteristic of alkyl-substituted quinolines. cdnsciencepub.comcdnsciencepub.com The most prominent fragmentation pathway would likely involve the cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), resulting in the loss of an ethyl radical (•CH₂CH₃). This would generate a highly stable benzylic carbocation at m/z 158, which would likely be the base peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO) from the quinolinone ring structure. mcmaster.ca
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment | Formula |
|---|---|---|
| 187 | [M]⁺ | [C₁₂H₁₃NO]⁺ |
| 158 | [M - C₂H₅]⁺ | [C₁₀H₈NO]⁺ |
| 130 | [M - C₂H₅ - CO]⁺ | [C₉H₈N]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic conjugation system.
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. A prominent absorption band for the amide N-H stretching vibration is expected in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the cyclic amide (lactam) would give a strong, sharp peak around 1650-1680 cm⁻¹. Aromatic and vinylic C=C stretching vibrations would appear in the 1500-1620 cm⁻¹ region. Aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would be seen just above 3000 cm⁻¹. researchgate.netnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the conjugated system. The extended π-system of the quinolin-2(1H)-one core is expected to produce multiple absorption bands. Typically, quinolinone derivatives exhibit strong absorptions in the UV region, with characteristic maxima (λ_max) around 220-240 nm, 270-290 nm, and a weaker, longer-wavelength absorption band above 300 nm, corresponding to π→π* and n→π* transitions of the conjugated chromophore. researchgate.netnih.gov
X-ray Diffraction Analysis for Solid-State Structure
While NMR provides the structure in solution, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular structure in the solid state. nih.gov This technique would require growing a suitable single crystal of this compound.
The analysis would yield precise data on bond lengths, bond angles, and torsion angles, confirming the planarity of the quinolinone ring system and the geometry of the propyl substituent. Furthermore, it would reveal the packing of the molecules in the crystal lattice. A key feature of interest would be the intermolecular interactions, particularly the hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, which often dictates the solid-state architecture of such compounds. researchgate.netmdpi.com
Chemical Derivatization and Scaffold Functionalization Strategies of 5 Propylquinolin 2 1h One
Modification at the Nitrogen Atom (N-1) of the Quinolin-2(1H)-one Core
The nitrogen atom at the 1-position of the 5-propylquinolin-2(1H)-one ring system offers a prime site for derivatization. Alkylation and arylation reactions at this position are common strategies to introduce structural diversity.
Alkylation of the N-1 position is typically achieved by treating the parent quinolinone with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent can influence the regioselectivity of the reaction, as O-alkylation can sometimes compete with N-alkylation. However, N-alkylation is often the major product. researchgate.net For instance, the reaction of a substituted quinolin-2(1H)-one with agents like 2-bromoacetophenone or chloroacetone in the presence of potassium carbonate in DMF has been shown to yield predominantly the N-1 alkylated product. researchgate.net
N-arylation of the quinolin-2(1H)-one core can be accomplished using copper-catalyzed Chan-Lam coupling reactions with arylboronic acids. nih.gov This method provides a versatile route to a wide range of N-aryl derivatives under relatively mild conditions. The introduction of an aryl group at the N-1 position can significantly impact the molecule's conformation and electronic properties.
| Reagent Class | Example Reagent | Reaction Condition | Product Type | Reference |
| Alkyl Halide | 2-Bromoacetophenone | K₂CO₃, DMF | N-1 Alkylated | researchgate.net |
| Arylboronic Acid | Phenylboronic Acid | Copper(II) catalyst, in air | N-1 Arylated | nih.gov |
Functionalization at Peripheral Carbon Positions (e.g., C-3, C-4, C-6, C-7, C-8)
The functionalization of the carbon backbone of the this compound scaffold allows for the introduction of substituents that can fine-tune the molecule's properties. Various methods have been developed for the regioselective functionalization of the quinoline (B57606) ring system.
C-3 and C-4 Positions: The C-3 position of the quinolin-2(1H)-one ring is nucleophilic and can be functionalized through various reactions. For example, the introduction of heteroaryl groups at the C-3 position has been achieved via palladium-catalyzed C-H functionalization of 3-bromoquinolin-2(1H)-ones. nih.gov The C-4 position can be functionalized through different synthetic routes, often starting from appropriately substituted precursors. For instance, the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones involves the functionalization at the C-4 position of a 4-hydrazinylquinolin-2(1H)-one precursor. mdpi.com
C-6, C-7, and C-8 Positions: The functionalization of the carbocyclic ring at the C-6, C-7, and C-8 positions often relies on directed C-H activation strategies. chemrxiv.orgnih.gov The directing group, which can be the endocyclic nitrogen or an externally introduced group, guides the metal catalyst to a specific C-H bond. For example, a copper-catalyzed formal C-H arylation and alkenylation of quinolines at the C-7 position has been reported, utilizing a traceless directing group strategy. nih.gov Similarly, the C-8 position can be functionalized through rhodium-catalyzed amidations and methylations directed by an N-oxide group. chemrxiv.org
| Position | Functionalization Strategy | Example Reaction | Catalyst/Reagent | Reference |
| C-3 | C-H Functionalization | Heteroarylation | Pd(OAc)₂/CuI | nih.gov |
| C-4 | Cyclization from precursor | Dimerization/Autoxidation | Pyridine | mdpi.com |
| C-6 | C-H Olefination | Heck-type coupling | Not specified | researchgate.net |
| C-7 | C-H Arylation/Alkenylation | Traceless directing strategy | Copper catalyst | nih.gov |
| C-8 | Directed C-H Functionalization | Amidation/Methylation | [RhCp*Cl₂]₂ | chemrxiv.org |
Strategies for Introducing Diverse Substituents (e.g., Halogens, Heteroaryls, Alkyl Chains)
The introduction of a variety of chemical moieties onto the this compound scaffold is crucial for developing structure-activity relationships.
Halogens: Halogen atoms can be introduced at various positions on the quinoline ring and serve as versatile handles for further functionalization through cross-coupling reactions. For example, C-3 halogenation of pyridines, a related N-heterocycle, can be achieved following an initial borylation step. nih.gov
Heteroaryls: The incorporation of heteroaryl groups can significantly influence the biological activity of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl cross-coupling, provide an efficient method for attaching complex purine architectures to the quinolin-2(1H)-one core. nih.gov Direct C-H heteroarylation is also a powerful tool for this purpose. nih.gov
Alkyl Chains: Alkyl chains can be introduced at various positions. At the N-1 position, alkylation is a straightforward process as described in section 5.1. researchgate.net For the carbon framework, rhodium-catalyzed ortho-alkylation of quinolines with olefins via C-H bond activation has been demonstrated, although substitution ortho to the nitrogen is often required for high efficiency. nih.gov Visible-light-induced alkylation of related quinoxalin-2(1H)-ones has also been reported, offering a greener alternative. mdpi.com
Reaction Optimization for High-Yield Derivatization
Optimizing reaction conditions is critical to ensure high yields and selectivity in the derivatization of the this compound scaffold. Key parameters that are often tuned include the choice of catalyst, ligand, base, solvent, and reaction temperature.
For instance, in the palladium-catalyzed C-H functionalization for C-3 heteroarylation, a bimetallic Pd(OAc)₂/CuI system with PPh₃ as the ligand and LiOtBu as the base in 1,4-dioxane was found to be highly effective. nih.gov In the case of N-alkylation, the choice of a suitable base like potassium carbonate in a polar aprotic solvent such as DMF has been shown to favor the desired N-alkylation product over the O-alkylated byproduct. researchgate.net
The development of photocatalytic methods also offers opportunities for reaction optimization under milder conditions. Visible-light-induced arylation and alkylation of quinoxalin-2(1H)-ones have been achieved without the need for a metal catalyst, using air as the oxidant. mdpi.com Optimization of such reactions involves screening different light sources and solvents to maximize the yield.
| Reaction Type | Key Optimization Parameters | Optimized Conditions | Outcome | Reference |
| C-3 Heteroarylation | Catalyst, Ligand, Base, Solvent | Pd(OAc)₂/CuI, PPh₃, LiOtBu, 1,4-dioxane | Good to excellent yields | nih.gov |
| N-1 Alkylation | Base, Solvent | K₂CO₃, DMF | Predominantly N-alkylation | researchgate.net |
| C-H Arylation | Catalyst, Oxidant | Visible light, air | Metal-free, high yield | mdpi.com |
Structure Activity Relationship Sar Studies of 5 Propylquinolin 2 1h One Analogues
Impact of Propyl Moiety and its Modifications on Biological Activity Profiles
The nature of the substituent at the C-5 position of the quinolin-2(1H)-one ring can significantly influence the molecule's interaction with biological targets. While specific studies focusing exclusively on the 5-propyl group are limited, the broader principles of SAR for alkyl and substituted alkyl groups on heterocyclic systems provide valuable insights. The propyl group, being a short, lipophilic alkyl chain, can impact activity through several mechanisms:
Hydrophobic Interactions: The propyl moiety can fit into hydrophobic pockets within a target protein's binding site, enhancing binding affinity and, consequently, biological potency.
Modifications to the propyl moiety would be expected to modulate these effects. For instance, increasing the chain length (e.g., to butyl or pentyl) could enhance hydrophobic interactions up to an optimal point, after which steric clashes or excessive lipophilicity might reduce activity. Conversely, shortening the chain to ethyl or methyl would decrease lipophilicity. Introducing functional groups, such as a hydroxyl or an amino group, onto the propyl chain could create new hydrogen bonding opportunities with the target, potentially increasing affinity and selectivity.
In a study on benzoylselenourea derivatives, it was noted that a bulky 4-butyl substituent, despite showing high enzymatic inhibition in a lysate, had reduced biological activity against intact fungal cells, possibly due to impaired cellular uptake. acs.org This highlights the balance required between target interaction and cellular permeability, a key consideration for modifications of the 5-propyl group on the quinolinone core.
Positional Effects of Substituents on Quinolin-2(1H)-one Bioactivity
The position of substituents on the quinolin-2(1H)-one ring is a critical determinant of biological activity. The electronic and steric properties of a group can have vastly different effects depending on its location, altering the molecule's interaction with specific residues in a binding pocket.
Research has consistently shown that the substitution pattern governs the potency and selectivity of quinolinone derivatives. For example, in the development of 3-(heteroaryl)quinolin-2(1H)-ones, various heterocycles could be successfully introduced at the C3-position. nih.gov In a different context, a study on quinoline (B57606) N-oxides found that substitutions at the C-4 position led to higher yields in photocatalytic conversions compared to C-3 substitutions, while C-6 and C-8 positions were also amenable to substitution. researchgate.net
A study directly investigating the impact of the substitution pattern at position five of the quinoline moiety on antiproliferative activity demonstrated a clear trend. mdpi.com When comparing substituents at C-5, the activity against cancer cell lines was found to increase in the order of H < CH₃ < OCH₃. mdpi.com This suggests that for this particular biological target, an electron-donating methoxy (B1213986) group is more favorable than a methyl group or an unsubstituted position. This principle underscores the importance of the electronic nature of the substituent at the C-5 position, where the propyl group of 5-Propylquinolin-2(1H)-one is located.
Furthermore, studies on other heterocyclic systems have reinforced the concept of positional importance. For instance, with benzoylselenoureas, modifications at the 3-position of the benzoyl ring generally produced more effective antifungal analogs than substitutions at the 4-position. acs.org These findings collectively illustrate that the biological profile of a quinolin-2(1H)-one derivative is intricately linked to the precise placement of its substituents.
Mechanistic Insights from In Vitro Biological Assays
In vitro assays are indispensable tools for elucidating the mechanisms of action of bioactive compounds. For quinolin-2(1H)-one analogues, a variety of enzymatic, receptor-binding, and cell-based assays have been employed to understand how these molecules exert their biological effects at a molecular and cellular level.
The quinolin-2(1H)-one scaffold has proven to be a versatile template for the design of potent enzyme inhibitors targeting a diverse range of enzymes implicated in various diseases. researchgate.net
Kinase Inhibition: Derivatives have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key kinases in cancer signaling pathways. For example, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated potent inhibition of both wild-type and mutant EGFR (EGFRT790M) as well as BRAFV600E. mdpi.com
Metabolic Enzyme Inhibition: Quinolinone derivatives have been identified as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), an enzyme involved in cancer metabolism. X-ray crystallography revealed that these compounds bind to an allosteric site on the enzyme. nih.gov Other examples include inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, by quinoline–1,3,4-oxadiazole conjugates. nih.gov
Other Enzymes: The structural motif is also found in inhibitors of phosphodiesterase 1 (PDE1), a target for inflammatory bowel disease, and urease, a virulence factor in certain fungi and bacteria. acs.orgnih.gov
The inhibitory activities of selected quinolinone derivatives are summarized in the table below.
| Compound Class | Target Enzyme | Biological Relevance | IC₅₀ Values |
| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | EGFR, BRAFV600E, EGFRT790M | Cancer | 57 nM - 97 nM |
| Quinolinone Derivatives | Mutant IDH1 (mIDH1) | Cancer | Preclinical candidates developed |
| Quinolin-2(1H)-one Derivatives | Phosphodiesterase 1 (PDE1) | Inflammatory Bowel Disease | 11 nM |
| Benzoylselenoureas (Analogue System) | Urease | Fungal Infections | 0.95 nM - 13.95 nM |
This table is for illustrative purposes and synthesizes data from multiple sources. acs.orgmdpi.comnih.govnih.gov
Beyond enzyme inhibition, quinolinone derivatives have been developed as ligands that modulate the function of various cellular receptors. These interactions can either activate (agonist) or block (antagonist) the receptor's downstream signaling pathways.
One significant area of investigation has been the development of quinolinone derivatives as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov These compounds bind to the AR, preventing its activation by endogenous androgens and thereby inhibiting the growth of hormone-dependent cancer cells. The quinolinone core serves as a scaffold to position the necessary pharmacophoric features for effective receptor antagonism.
Additionally, the quinoline scaffold is integral to molecules targeting key growth factor receptors involved in cancer, such as c-Met, Vascular Endothelial Growth Factor (VEGF), and Epidermal Growth Factor (EGF) receptors. nih.gov By binding to these receptors, such compounds can disrupt signaling cascades that control cell proliferation, survival, and angiogenesis.
Cell-based assays provide a crucial link between molecular-level activity (enzyme inhibition, receptor binding) and the resulting cellular phenotype. For quinolinone analogues, these assays have been instrumental in confirming their mechanisms of action and therapeutic potential.
Anti-proliferative and Cytotoxicity Assays: A primary method for evaluating anticancer compounds is to measure their ability to inhibit the growth of cancer cell lines. Numerous quinolin-2(1H)-one derivatives have demonstrated potent anti-proliferative and cytotoxic effects against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), lung (H-460), colon (HCT116), and prostate (PC-3) cancers. researchgate.netnih.govmdpi.comnih.gov
Apoptosis Induction: Mechanistic studies have shown that some quinolinone derivatives induce cancer cell death via apoptosis. This has been confirmed through assays that measure the activation of key apoptotic proteins like caspases (caspase-3, -8) and the modulation of Bcl-2 family proteins (upregulation of Bax, downregulation of Bcl-2). mdpi.com
Target Engagement and Downstream Effects: To confirm that a compound interacts with its intended target within a cell, specific assays are used. For example, the immunosuppressive activity of certain quinolinone derivatives was evaluated by measuring the suppression of interleukin-2 (B1167480) (IL-2) release from activated Jurkat T cells. nih.gov Further investigation revealed that this effect was mediated by the suppression of NF-κB and NFAT promoter activities, confirming engagement with specific signaling pathways. nih.gov
| Assay Type | Cell Line(s) | Observed Effect | Mechanism Indicated |
| Anti-proliferative (MTT/MTS) | MDA-MB-231, PC-3, A-594 | Inhibition of cell growth (GI₅₀ = 22-31 nM for potent compounds) | Cytotoxicity / Cytostasis |
| Apoptosis Assay | A-594 | Activation of caspase-3, caspase-8, and Bax; downregulation of Bcl-2 | Induction of programmed cell death |
| IL-2 Release Assay | Jurkat T cells | Suppression of IL-2 release (IC₅₀ = 80 nM for lead compound) | Immunosuppression |
| Promoter Activity Assay | Jurkat T cells | Suppression of NF-κB and NFAT promoters | Inhibition of T-cell activation signaling |
This table is for illustrative purposes and synthesizes data from multiple sources. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. neliti.com For quinolinone derivatives, QSAR models have been developed to facilitate the rational design of new analogues with improved potency and to predict the activity of untested compounds. nih.gov
These models are built using a "training set" of compounds with known activities. Various molecular descriptors, which quantify physicochemical properties such as lipophilicity (e.g., cLogP), electronic effects, and steric properties, are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR), are then used to derive a mathematical equation that links these descriptors to the biological activity. nih.gov
For instance, a QSAR study on quinolinone derivatives as androgen receptor antagonists successfully developed and validated models using 2D MLR, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov The resulting models provided satisfactory predictive abilities and generated 3D contour maps. These maps visually represent the regions around the molecule where certain properties (e.g., steric bulk, positive/negative electrostatic potential) are favorable or unfavorable for activity, offering a clear guide for future structural modifications. nih.gov Similarly, QSAR studies on 4-methyl-2-(p-substitutedphenyl) quinoline derivatives identified lipophilicity (cLogP) as a key factor influencing their antifungal activity. neliti.com Such predictive models are invaluable for prioritizing the synthesis of new compounds, thereby saving time and resources in the drug discovery process. neliti.com
Computational Chemistry and Theoretical Investigations of 5 Propylquinolin 2 1h One
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the molecular basis of ligand-protein interactions. For 5-Propylquinolin-2(1H)-one, molecular docking studies can elucidate its binding affinity and interaction patterns with various receptors, offering insights into its potential pharmacological applications.
Detailed Research Findings:
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally similar quinolin-2-one derivatives has identified several potential protein targets. These include enzymes such as urease and kinases, as well as transport proteins like P-glycoprotein, which are implicated in cancer multidrug resistance. researchgate.netnih.gov
Key interactions typically observed for quinolinone scaffolds include:
Hydrogen Bonding: The amide group of the quinolinone ring can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with the protein backbone or side chains.
Hydrophobic Interactions: The aromatic rings of the quinolinone core and the alkyl propyl group can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-Stacking: The aromatic system of the quinolinone can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
An illustrative data table summarizing potential docking results for this compound with a hypothetical protein target is presented below.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
| Kinase A | -8.5 | LEU83, VAL91 | Hydrophobic |
| GLU105, CYS107 | Hydrogen Bond | ||
| PHE165 | π-π Stacking | ||
| Urease B | -7.9 | HIS136, HIS246 | Metal Coordination |
| ALA167, ILE220 | Hydrophobic |
Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific docking studies for this compound are not available.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons, molecular orbital energies, and various reactivity descriptors for this compound.
Detailed Research Findings:
DFT calculations on quinolinone derivatives typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. Subsequent calculations can then be performed to determine electronic properties.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating nature of the propyl group at the 5-position is expected to slightly raise the HOMO energy level compared to the unsubstituted quinolin-2(1H)-one.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. In this compound, the carbonyl oxygen would be a region of high negative potential, while the N-H proton would exhibit a positive potential.
Reactivity Descriptors: DFT calculations can be used to compute various global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index. These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives.
Below is a table of hypothetical DFT-calculated electronic properties for this compound.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational flexibility of a molecule and the dynamics of its interaction with a biological target.
Detailed Research Findings:
For this compound, MD simulations can be employed to:
Analyze Conformational Flexibility: The propyl group at the 5-position has rotational freedom, which can lead to different conformations of the molecule. MD simulations can explore the conformational landscape of this compound, identifying the most populated and energetically favorable conformations in different environments (e.g., in water or bound to a protein).
Investigate Binding Stability: When docked into a protein's active site, MD simulations can assess the stability of the ligand-protein complex over time. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the ligand remains stably bound in the predicted orientation.
Characterize Binding Dynamics: MD simulations can reveal the dynamic nature of the interactions between this compound and its target. This includes the formation and breaking of hydrogen bonds, fluctuations in hydrophobic contacts, and conformational changes in both the ligand and the protein upon binding. This information provides a more realistic picture of the binding event compared to the static view from molecular docking.
A typical MD simulation of a ligand-protein complex would involve tracking parameters like RMSD, root-mean-square fluctuation (RMSF) of protein residues, and the number of intermolecular hydrogen bonds over the simulation time.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict the spectroscopic properties of molecules, such as NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic transitions.
Detailed Research Findings:
NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of this compound. By comparing the calculated chemical shifts with experimental data, one can confirm the molecular structure. The predicted spectrum for this compound would show characteristic signals for the aromatic protons of the quinolinone core and the aliphatic protons of the propyl group.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. The calculated IR spectrum for this compound would be expected to show characteristic absorption bands for the N-H stretching, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups. A comparison with the experimental IR spectrum can help in assigning the vibrational modes.
UV-Vis Spectroscopy: TD-DFT calculations are employed to predict the electronic absorption spectra (UV-Vis) of molecules. This method can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). For this compound, the predicted UV-Vis spectrum would likely show absorption bands in the UV region characteristic of the quinolinone chromophore.
The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
| 1H NMR (δ, ppm) | Aromatic: 6.5-8.0, Propyl: 0.9-2.8 | Consistent with prediction |
| 13C NMR (δ, ppm) | Aromatic: 115-140, Carbonyl: ~165 | Consistent with prediction |
| IR (cm-1) | N-H stretch: ~3200, C=O stretch: ~1660 | Consistent with prediction |
| UV-Vis (λmax, nm) | ~280, ~330 | Consistent with prediction |
Note: The data in this table is for illustrative purposes. Actual experimental and computational values would be required for a direct comparison.
Emerging Research Areas and Future Directions for 5 Propylquinolin 2 1h One Research
Role as Synthetic Intermediates for Complex Molecular Architectures
The quinolin-2(1H)-one nucleus serves as a valuable building block for the synthesis of more complex and functionally diverse molecules. researchgate.net Its inherent chemical reactivity allows for modifications at various positions, enabling the construction of intricate molecular architectures. The presence of the propyl group at the 5-position can impart increased lipophilicity and modulate the electronic properties of the aromatic system, which can be advantageous in the synthesis of novel compounds.
Research has demonstrated that substituted quinolin-2(1H)-ones can be utilized as precursors for the synthesis of fused heterocyclic systems. For instance, studies have shown that derivatives of quinolin-2(1H)-one can undergo cyclization reactions to form polycyclic structures with potential applications in medicinal chemistry. ekb.egicm.edu.pl The functional groups on the quinolinone ring can be readily transformed into other reactive moieties, providing a versatile platform for multi-step synthetic sequences.
One area of exploration is the use of substituted quinolin-2(1H)-ones in multicomponent reactions (MCRs). MCRs are highly efficient one-pot processes that combine three or more reactants to form a complex product, and they are a cornerstone of modern synthetic chemistry for generating molecular diversity. nih.gov The quinolin-2(1H)-one scaffold can be incorporated into MCRs to produce novel compounds with a wide range of structural variations.
Table 1: Examples of Complex Molecules Synthesized from Quinolin-2(1H)-one Derivatives
| Starting Quinolin-2(1H)-one Derivative | Reaction Type | Resulting Complex Molecule | Potential Application Area |
| 7-((4-chloro-6-((3-fluoro-4-morpholinophenyl)amino)-1,3,5-triazin-2-yl)oxy)-3,4-dihydroquinolin-2(1H)-one | Nucleophilic Aromatic Substitution | Quinolinone-tethered 1,3,5-triazine (B166579) derivatives | Antimicrobial agents |
| 4-Hydroxy-N-substituted-quinolin-2(1H)-ones | Condensation and Cyclization | Quinoline-pyrimidine hybrids | Anticancer agents |
| 4-Substituted quinolin-2-one alkaloids | Molecular Hybridization | Novel HIV-1 Reverse Transcriptase Inhibitors | Antiviral agents |
This table provides examples of how the quinolin-2(1H)-one scaffold is used to build more complex molecular structures with potential biological activities.
Future research in this area could focus on leveraging the 5-propyl substituent to direct the regioselectivity of subsequent reactions or to enhance the desired properties of the final complex molecules. The development of novel synthetic methodologies that utilize 5-Propylquinolin-2(1H)-one as a key intermediate could lead to the discovery of new therapeutic agents and functional materials.
Applications as Chemical Probes and Biosensors
The fluorescent properties of the quinolin-2(1H)-one core have made it an attractive scaffold for the development of chemical probes and biosensors. researchgate.net These molecules can be designed to exhibit changes in their fluorescence emission in response to specific analytes or environmental conditions, allowing for their detection and quantification. The introduction of different substituents onto the quinolinone ring can fine-tune the photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity.
Recent studies have highlighted the potential of quinolin-2(1H)-one derivatives as fluorescent probes for various applications. For example, a chalcone (B49325) derivative of 7-(diethylamino)quinolin-2(1H)-one has been developed as a selective "turn-off" fluorescent probe for the detection of bisulfite in wine samples. nih.gov Another study explored two different 7-(diethylamino)quinolin-2(1H)-one derivatives as fluorescent indicators in displacement assays for determining the binding constants of guest molecules with cucurbit nih.govuril. acs.org
The design of these probes often involves incorporating a recognition moiety that selectively interacts with the target analyte, and a signaling unit, which is the quinolin-2(1H)-one fluorophore. The interaction between the recognition moiety and the analyte triggers a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence.
Table 2: Photophysical Properties of 7-(Diethylamino)quinolin-2(1H)-one Based Fluorescent Probes
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |
| DQ1 (aldehyde derivative) | Water | 430 | 520 | 0.03 |
| DQ2 (nitrile derivative) | Water | 425 | 490 | 0.21 |
Data extracted from studies on 7-(diethylamino)quinolin-2(1H)-one derivatives, illustrating how substitution can modulate fluorescent properties. acs.org
For this compound, future research could involve the introduction of appropriate functional groups to create novel fluorescent probes. The propyl group could enhance the probe's interaction with nonpolar environments, making it suitable for applications in cell imaging or for the detection of analytes in biological membranes.
Advanced Materials Science Applications
The unique electronic and photophysical properties of the quinolin-2(1H)-one scaffold also suggest its potential for use in advanced materials science. Nitrogen-containing heterocyclic compounds are known to be valuable components in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. nih.gov
While specific research on the materials science applications of this compound is still in its infancy, the broader class of quinoline (B57606) derivatives has shown promise. For instance, quinoline-based compounds have been investigated for their use in random lasers. nih.gov The ability to tune the electronic properties of the quinolinone ring through substitution makes it a promising candidate for the development of new materials with tailored optical and electronic characteristics.
The 5-propyl substituent could be exploited to improve the processability and solubility of quinolinone-based materials in organic solvents, which is a crucial factor for their incorporation into devices via solution-based techniques. Furthermore, the propyl group could influence the solid-state packing of the molecules, which in turn affects their charge transport properties and performance in electronic devices.
Future research directions could include the synthesis and characterization of polymers and small molecules incorporating the this compound unit and the evaluation of their performance in various material science applications.
Innovative Methodologies in Quinolin-2(1H)-one Research
The development of novel and efficient synthetic methods for the preparation and functionalization of quinolin-2(1H)-ones is a key area of ongoing research. These innovative methodologies aim to provide more sustainable, atom-economical, and versatile routes to a wide range of quinolinone derivatives.
One of the significant advancements is the use of visible-light-mediated synthesis. A photocatalytic approach for the synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been reported as a greener alternative to conventional methods. rsc.org This method offers high yields, low catalyst loading, and avoids the use of harsh reagents.
Another important area is the direct C-H functionalization of the quinolinone core. nih.govrsc.org C-H activation strategies allow for the direct introduction of functional groups onto the heterocyclic ring without the need for pre-functionalized starting materials, thus streamlining the synthetic process. These methods provide access to a diverse array of substituted quinolinones that would be challenging to prepare using traditional synthetic routes.
Table 3: Comparison of Innovative Synthetic Methodologies for Quinolin-2(1H)-ones
| Methodology | Key Features | Advantages |
| Visible-Light Photocatalysis | Uses a photocatalyst and visible light to promote the reaction. | Green and sustainable, mild reaction conditions, high atom economy. rsc.org |
| Direct C-H Functionalization | Directly activates and functionalizes C-H bonds on the quinolinone scaffold. | Step-economical, allows for late-stage functionalization, provides access to novel derivatives. nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a one-pot synthesis. | High efficiency, molecular diversity, operational simplicity. nih.gov |
This table summarizes some of the modern synthetic approaches that can be applied to the synthesis of this compound and its derivatives.
The application of these innovative methodologies to the synthesis and modification of this compound could greatly expand the accessible chemical space and facilitate the exploration of its potential applications in the areas mentioned above. Future efforts will likely focus on developing even more selective, efficient, and environmentally friendly synthetic strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
